molecular formula C6H8Cl4O2Si B14415381 Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- CAS No. 80525-69-5

Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-

Katalognummer: B14415381
CAS-Nummer: 80525-69-5
Molekulargewicht: 282.0 g/mol
InChI-Schlüssel: ALAGBCHJEKHAHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is a chemical compound with the molecular formula C6H10Cl4O2Si. It is a type of organosilane, which are compounds containing silicon atoms bonded to organic groups. Organosilanes are widely used in various industrial and scientific applications due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- typically involves the reaction of dichloroethene with dimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and efficient production. The compound is then purified through distillation or other separation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with different functional groups, leading to the formation of stable siloxane linkages. These interactions are crucial for its applications in surface modification and material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Silane, bis[(2,2-dichloroethenyl)oxy]diethyl-
  • Silane, bis[(2,2-dichloroethenyl)oxy]diphenyl-

Uniqueness

Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better reactivity and stability, making it suitable for a wider range of applications. Its ability to form strong bonds with various substrates also sets it apart from other organosilanes .

Eigenschaften

CAS-Nummer

80525-69-5

Molekularformel

C6H8Cl4O2Si

Molekulargewicht

282.0 g/mol

IUPAC-Name

bis(2,2-dichloroethenoxy)-dimethylsilane

InChI

InChI=1S/C6H8Cl4O2Si/c1-13(2,11-3-5(7)8)12-4-6(9)10/h3-4H,1-2H3

InChI-Schlüssel

ALAGBCHJEKHAHF-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(OC=C(Cl)Cl)OC=C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.